molecular formula C20H14BrN5S B1631143 2-(2-Benzothiazolyl)-3,5-diphenyltetrazolium Bromide CAS No. 55699-64-4

2-(2-Benzothiazolyl)-3,5-diphenyltetrazolium Bromide

Cat. No.: B1631143
CAS No.: 55699-64-4
M. Wt: 436.3 g/mol
InChI Key: BSDDIVAXZYQIKN-UHFFFAOYSA-M
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Description

2-(2-Benzothiazolyl)-3,5-diphenyltetrazolium Bromide is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and applications. This compound is known for its role in biochemical assays, particularly in the measurement of cell viability and proliferation. The compound’s structure includes a benzothiazole ring fused with a tetrazolium moiety, which contributes to its distinctive chemical behavior and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzothiazolyl)-3,5-diphenyltetrazolium Bromide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions. One common method includes the reaction of 2-aminobenzenethiol with benzaldehyde under acidic conditions to form the benzothiazole ring. The tetrazolium moiety is then introduced through a series of steps involving nitration, reduction, and cyclization.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Green chemistry principles, such as the use of non-toxic solvents and catalysts, are increasingly being adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzothiazolyl)-3,5-diphenyltetrazolium Bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which are useful in various analytical applications.

    Reduction: Reduction reactions often lead to the formation of formazan products, which are key in cell viability assays.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

    Formazan Derivatives: These are major products formed during reduction reactions and are widely used in biochemical assays.

    Substituted Benzothiazoles: Products of substitution reactions that have diverse applications in medicinal chemistry.

Scientific Research Applications

2-(2-Benzothiazolyl)-3,5-diphenyltetrazolium Bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Plays a crucial role in cell viability and proliferation assays, such as the MTT assay.

    Medicine: Employed in diagnostic tests and research on cellular metabolism and cytotoxicity.

    Industry: Utilized in the development of biosensors and other analytical devices.

Mechanism of Action

The compound exerts its effects primarily through its ability to undergo reduction reactions. In cell viability assays, 2-(2-Benzothiazolyl)-3,5-diphenyltetrazolium Bromide is reduced by mitochondrial enzymes in living cells to form a colored formazan product. This reduction process is indicative of metabolic activity and, consequently, cell viability. The molecular targets include various dehydrogenase enzymes involved in cellular respiration.

Comparison with Similar Compounds

Similar Compounds

    2,3,5-Triphenyltetrazolium Chloride: Another tetrazolium compound used in similar assays but with different spectral properties.

    XTT (2,3-Bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): A tetrazolium salt that produces a water-soluble formazan product, making it easier to use in certain assays.

    INT (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride): Used in microbiological assays to measure dehydrogenase activity.

Uniqueness

2-(2-Benzothiazolyl)-3,5-diphenyltetrazolium Bromide is unique due to its high sensitivity and specificity in detecting cellular metabolic activity. Its ability to form a colored formazan product upon reduction makes it particularly useful in quantitative assays. Additionally, its structural features allow for versatile chemical modifications, enhancing its applicability in various research fields.

Properties

IUPAC Name

2-(3,5-diphenyltetrazol-2-ium-2-yl)-1,3-benzothiazole;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N5S.BrH/c1-3-9-15(10-4-1)19-22-24(16-11-5-2-6-12-16)25(23-19)20-21-17-13-7-8-14-18(17)26-20;/h1-14H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDDIVAXZYQIKN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN([N+](=N2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Benzothiazolyl)-3,5-diphenyltetrazolium Bromide
Reactant of Route 2
2-(2-Benzothiazolyl)-3,5-diphenyltetrazolium Bromide
Reactant of Route 3
2-(2-Benzothiazolyl)-3,5-diphenyltetrazolium Bromide
Reactant of Route 4
2-(2-Benzothiazolyl)-3,5-diphenyltetrazolium Bromide
Reactant of Route 5
2-(2-Benzothiazolyl)-3,5-diphenyltetrazolium Bromide
Reactant of Route 6
2-(2-Benzothiazolyl)-3,5-diphenyltetrazolium Bromide

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